(E)-3-(3,4-Difluorophenyl)acrylaldehyde is an organic compound characterized by its unique structure, which includes a conjugated double bond and an aldehyde functional group. This compound is part of the larger family of α,β-unsaturated aldehydes, which are known for their reactivity and versatility in organic synthesis. The presence of fluorine atoms in the aromatic ring enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
The molecular formula for (E)-3-(3,4-Difluorophenyl)acrylaldehyde is C₉H₇F₂O, and it has a molecular weight of approximately 182.15 g/mol. The compound features a difluorinated phenyl group attached to an acrylaldehyde backbone, which contributes to its unique reactivity patterns and potential biological activities.
The reactivity of (E)-3-(3,4-Difluorophenyl)acrylaldehyde is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize certain reaction intermediates.
Various synthetic routes exist for the preparation of (E)-3-(3,4-Difluorophenyl)acrylaldehyde. Some common methods include:
These methods allow for the efficient synthesis of (E)-3-(3,4-Difluorophenyl)acrylaldehyde while maintaining control over stereochemistry and functional group placement.
(E)-3-(3,4-Difluorophenyl)acrylaldehyde has potential applications in various fields:
Several compounds share structural similarities with (E)-3-(3,4-Difluorophenyl)acrylaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Fluorophenyl)acrylaldehyde | Contains a fluorinated phenyl group | Less reactive than its difluorinated counterpart |
| 2-Fluoro-2-(3-nitrophenyl)acetaldehyde | Nitro group enhances reactivity | Potentially higher biological activity |
| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group increases lipophilicity | Often used in agrochemicals |
(E)-3-(3,4-Difluorophenyl)acrylaldehyde is unique due to its specific difluoro substitution pattern on the aromatic ring, which may impart distinct chemical properties compared to these similar compounds. Its reactivity profile and potential applications make it a candidate for further investigation in both synthetic and medicinal chemistry contexts.